molecular formula C9H11N3O2S B1330992 N,N-Dimethyl benzoimidazole-1-sulfonamide CAS No. 349422-98-6

N,N-Dimethyl benzoimidazole-1-sulfonamide

Cat. No.: B1330992
CAS No.: 349422-98-6
M. Wt: 225.27 g/mol
InChI Key: XDXIDHANDJYSQA-UHFFFAOYSA-N
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Description

N,N-Dimethyl benzoimidazole-1-sulfonamide is a chemical hybrid scaffold incorporating both benzoimidazole and sulfonamide pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research . Benzimidazole-sulfonamide hybrids are extensively investigated for their wide spectrum of potential biological activities, which include serving as key precursors in the synthesis of novel antibacterial and antifungal agents . The presence of the sulfonamide moiety is known to enhance the lipophilic properties of the resultant derivatives, which can be a critical factor in their bioactivity and pharmacokinetic profile . Researchers utilize this compound as a versatile building block for the development of more complex molecular architectures aimed at targeting various diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethylbenzimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXIDHANDJYSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349593
Record name N,N-Dimethyl-1H-benzimidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349422-98-6
Record name N,N-Dimethyl-1H-benzimidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of N,N-Dimethyl Benzoimidazole-1-sulfonamide

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection occurs at the sulfonamide bond, separating the benzimidazole (B57391) core from the N,N-dimethylsulfamoyl group. This suggests a synthetic strategy where the benzimidazole ring is first synthesized and subsequently sulfonated.

The benzimidazole core itself can be further disconnected through the cleavage of the C-N bonds within the imidazole (B134444) ring. This leads back to ortho-phenylenediamine and a one-carbon (C1) source, such as formic acid or a derivative, as the key precursors. This two-step disconnection strategy forms the basis of the classical synthetic routes.

Classical Synthetic Routes to Benzimidazole-1-sulfonamides

The classical synthesis of this compound is a sequential process that involves the formation of the benzimidazole ring followed by the introduction of the sulfonamide moiety and subsequent N,N-dimethylation.

The formation of the benzimidazole ring is a cornerstone of this synthesis, with the Phillips condensation reaction being a widely employed and effective method. nih.govresearchgate.net This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid. nih.govrsc.org

The mechanism of the Phillips reaction begins with the acylation of one of the amino groups of the ortho-phenylenediamine by the carboxylic acid, which is activated by the acidic catalyst. nih.gov This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step then leads to the formation of the aromatic benzimidazole ring.

Reactant 1Reactant 2CatalystProductReference
ortho-phenylenediamineAcetic acid4N HCl2-methyl-1H-benzimidazole nih.gov
ortho-phenylenediamineAromatic acidsDilute mineral acid2-aryl-1H-benzimidazoles researchgate.net
4-methyl-1,2-phenylenediamineFormic acidZnO nanoparticles5-Methyl-1H-benzimidazole rsc.org

Once the benzimidazole ring is formed, the sulfonamide group is introduced. This is typically achieved through the reaction of the benzimidazole with a sulfonyl chloride derivative. nih.gov For the synthesis of this compound, N,N-dimethylsulfamoyl chloride is the reagent of choice.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the benzimidazole ring on the electrophilic sulfur atom of the N,N-dimethylsulfamoyl chloride. This results in the formation of the desired sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base such as triethylamine. nih.gov

Benzimidazole DerivativeSulfonylating AgentBaseProduct
5,6-dimethoxybenzimidazoleN,N-dimethylsulfamoyl chlorideTriethylamine1-(N,N-Dimethylsulfamoyl)-5,6-dimethoxybenzimidazole
2-mercaptobenzimidazole (B194830)p-toluenesulfonyl chloridePyridineN-4-Methylbenzenesulfonyl ((N-(4-methylbenzenesulfonyl)benzimidazol-2-yl)methylthio)-benzimidazole

The N,N-dimethyl substitution on the sulfonamide is most directly achieved by using N,N-dimethylsulfamoyl chloride as the sulfonating agent, as described in the previous section. This one-step approach is highly efficient as it introduces the complete N,N-dimethylsulfamoyl moiety in a single reaction.

Alternatively, if a primary sulfonamide (SO2NH2) is first introduced, a subsequent N,N-dimethylation step would be necessary. This could be achieved through various alkylation methods, such as reaction with methyl iodide in the presence of a base. However, the direct use of N,N-dimethylsulfamoyl chloride is generally the preferred and more atom-economical strategy.

Advanced Synthetic Approaches and Innovations

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. For the synthesis of benzimidazole-sulfonamides, this has led to the exploration of multicomponent reactions.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. While MCRs for the synthesis of the benzimidazole core are well-documented, the direct one-pot synthesis of this compound via an MCR is not yet established in the literature. organic-chemistry.org

However, the principles of MCRs can be applied to streamline the synthesis. For instance, a tandem reaction that combines the formation of the benzimidazole ring with the sulfonamidation step in a single pot without the isolation of intermediates could be envisioned. A notable example of a related multicomponent approach is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a tandem N-sulfonylation/Ugi reaction to synthesize pseudopeptides connected to a sulfonamide. rsc.org This demonstrates the potential for developing novel MCRs for the direct synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium)

Transition metal catalysis is a cornerstone for the efficient synthesis of benzimidazole-sulfonamides, offering mild and highly tolerant reaction conditions for forming C-N and S-N bonds. Copper and palladium-based systems are particularly prominent.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann-type and Chan-Evans-Lam (CEL) cross-coupling reactions, are widely used for the N-arylation of the benzimidazole nucleus or for the direct formation of the sulfonamide linkage. The N-arylation of a pre-formed benzimidazole with an aryl halide is a common strategy. For instance, copper(I) iodide (CuI) is frequently used as a catalyst, often in combination with a ligand such as 4,7-dimethoxy-1,10-phenanthroline, to facilitate the coupling of benzimidazoles with aryl iodides and bromides under relatively mild conditions.

A direct, three-component synthesis of sulfonamides has been developed using a copper(II) catalyst, which couples (hetero)aryl boronic acids, amines, and sulfur dioxide (using DABSO as a surrogate). nih.gov This approach allows for the convergent synthesis of a wide array of sulfonamides. nih.gov The chemoselective N-arylation of aminobenzene sulfonamides can also be achieved using copper-catalyzed Chan-Evans-Lam reactions, where the reaction site (either the amino or sulfonamide nitrogen) can be controlled by adjusting variables like the solvent, base, and copper source. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming the aryl-sulfonamide bond. A common approach involves the coupling of an aryl halide or its equivalent with a primary or secondary sulfonamide. For example, palladium catalysts combined with biaryl phosphine (B1218219) ligands (e.g., t-BuXPhos) have proven effective for the sulfonamidation of aryl nonaflates. organic-chemistry.org Another advanced method is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride in situ that can then be reacted with an amine to furnish the desired sulfonamide. nih.govresearchgate.net This process demonstrates significant functional group tolerance under mild conditions. nih.govresearchgate.net

A three-component synthesis of sulfonamides has also been achieved using palladium catalysis, where sulfuric chloride acts as the source of the SO₂ group in a Suzuki-Miyaura coupling with boronic acids and amines. rsc.org

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Benzimidazole-Sulfonamide Scaffolds
Catalyst SystemReaction TypeCoupling PartnersKey Reagents/ConditionsReference
CuI / LigandN-ArylationBenzimidazole + Aryl HalideK₂CO₃ or Cs₂CO₃ base, DMSO or DMF solvent nih.gov
Cu(II)Three-Component Sulfonamide SynthesisAryl Boronic Acid + Amine + SO₂ (DABSO)Oxidant, organic solvent nih.gov
Pd(OAc)₂ / t-BuXPhosSulfonamidationAryl Nonaflate + Primary SulfonamideK₃PO₄ base, tert-amyl alcohol solvent organic-chemistry.org
Pd CatalystChlorosulfonylation/AminationArylboronic Acid + SO₂Cl₂ + AmineMild conditions, good functional group tolerance nih.govresearchgate.net
Pd CatalystThree-Component Sulfonamide SynthesisAryl Boronic Acid + Amine + SO₂Cl₂Suzuki-Miyaura conditions rsc.org

Click Chemistry Approaches for Benzimidazole-1,2,3-triazole-sulfonamide Hybrids

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly regioselective method for synthesizing complex molecular hybrids. d-nb.infonih.gov This strategy is employed to link benzimidazole-sulfonamide scaffolds with 1,2,3-triazole rings, creating novel hybrid molecules. researchgate.netd-nb.inforesearchgate.net

The general synthetic pathway involves a multi-step sequence:

Preparation of Building Blocks : The synthesis begins with the preparation of two key intermediates. The first is a benzimidazole derivative functionalized with a terminal alkyne (e.g., a propargyl group). This is typically achieved by alkylating a starting material like 2-mercaptobenzimidazole with propargyl bromide. d-nb.infofrontiersin.org The second intermediate is a sulfonamide azide (B81097), which is prepared by the diazotization of a suitable sulfa drug or aminosulfonamide, followed by reaction with sodium azide. d-nb.info

CuAAC Reaction : The propargylated benzimidazole and the sulfonamide azide are then joined together using the Huisgen 1,3-dipolar cycloaddition reaction. researchgate.netd-nb.info This step is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system such as DMSO/H₂O. d-nb.info The reaction proceeds with high efficiency and regioselectivity to furnish the desired 1,4-disubstituted-1,2,3-triazole tethered benzimidazole-sulfonamide conjugate. researchgate.netd-nb.info

This modular approach allows for the creation of diverse libraries of hybrid compounds by varying the substitution on both the benzimidazole and sulfonamide precursors. nih.govresearchgate.net

Green Chemistry Principles in Benzimidazole-Sulfonamide Synthesis

The application of green chemistry principles to the synthesis of benzimidazole-sulfonamides aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netmdpi.comsphinxsai.com While many traditional syntheses rely on volatile organic compounds (VOCs) and harsh conditions, greener alternatives are increasingly being developed for both the benzimidazole core formation and the sulfonylation step. tandfonline.comsci-hub.se

Key green chemistry strategies include:

Use of Green Solvents : Replacing conventional organic solvents with environmentally benign alternatives is a primary focus. Water is an ideal green solvent, and methods have been developed for synthesizing sulfonamides in aqueous media, often using a base like sodium carbonate to scavenge the HCl byproduct. sphinxsai.comsci-hub.se Other sustainable solvents like polyethylene (B3416737) glycol 400 (PEG-400) and Deep Eutectic Solvents (DESs) have also been successfully employed for sulfonamide synthesis. mdpi.comsci-hub.seresearchgate.net

Solvent-Free (Neat) Conditions : Conducting reactions without any solvent minimizes waste and simplifies product purification. sci-hub.seresearchgate.net The sulfonylation of amines with arylsulfonyl chlorides can be performed under solvent-free conditions, often with the aid of a solid base like K₂CO₃. sci-hub.se

Catalysis : The use of efficient and recyclable catalysts can reduce waste and energy consumption. mdpi.comsphinxsai.com For benzimidazole synthesis, various green catalysts, including heterogeneous catalysts that can be easily recovered and reused, have been reported. researchgate.netresearchgate.net

Energy Efficiency : Microwave irradiation is another green technique used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net

Interactive Data Table: Green Chemistry Approaches in Synthesis
Green PrincipleApplication in Benzimidazole-Sulfonamide SynthesisExample ConditionsReference
Alternative SolventsSulfonylation of aminesWater with Na₂CO₃ base at room temperature sci-hub.se
Alternative SolventsSulfonylation of aminesPEG-400 with K₂CO₃ base at 120 °C sci-hub.se
Alternative SolventsBenzimidazole synthesis from o-phenylenediamine (B120857) and aldehydesDeep Eutectic Solvents (e.g., Choline Chloride/Glycerol) mdpi.comresearchgate.net
Solvent-Free SynthesisSulfonylation of aminesNeat reaction with solid K₂CO₃ at room temperature sci-hub.se
Energy EfficiencyBenzimidazole synthesisMicrowave irradiation researchgate.net

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of transition metal-catalyzed syntheses is crucial for optimizing reaction conditions and expanding substrate scope.

Mechanism of Copper-Catalyzed N-Arylation: The mechanism of copper-catalyzed N-arylation, such as the Ullmann reaction, has been the subject of extensive study. For the N-arylation of amides (a related transformation to sulfonamides), a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism is often proposed. acs.org The catalytic cycle is thought to involve the formation of a copper(I) amidate intermediate after deprotonation of the N-H bond by a base. acs.org This copper amidate then reacts with the aryl halide. While the precise nature of the aryl halide activation step is complex and debated, it leads to the formation of the N-arylated product and regeneration of the active Cu(I) catalyst. acs.orgrsc.org Kinetic studies have revealed that catalyst inhibition can be a significant factor in these systems. rsc.org

Mechanism of Palladium-Catalyzed Sulfonamide Synthesis: Palladium-catalyzed sulfonamide synthesis typically follows a catalytic cycle involving oxidative addition, transmetalation (for cross-coupling with boronic acids), and reductive elimination. organic-chemistry.orgnih.gov

Oxidative Addition : A low-valent Pd(0) species undergoes oxidative addition into the aryl-X bond (where X can be a halide or nonaflate) to form a Pd(II) intermediate. organic-chemistry.org

Base-Mediated Deprotonation/Coordination : The sulfonamide's N-H bond is deprotonated by a base, and the resulting anion coordinates to the Pd(II) center.

Reductive Elimination : The final step is the reductive elimination of the N-arylsulfonamide product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org

In kinetic studies of the Pd-catalyzed coupling of primary sulfonamides with aryl nonaflates, reductive elimination was identified as the rate-limiting step of the reaction. organic-chemistry.org For the three-component synthesis involving arylboronic acids, the mechanism involves an initial transmetalation to form an arylpalladium(II) species, followed by insertion of sulfur dioxide to create an arylsulfonylpalladium(II) intermediate, which then reacts with the amine.

Structural Characterization and Advanced Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are instrumental in defining the molecular framework of N,N-Dimethyl benzoimidazole-1-sulfonamide, with each method offering unique insights into its composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For benzimidazole (B57391) sulfonamides, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the benzimidazole core, the sulfonamide group, and the N,N-dimethyl substituents. evitachem.com

In related benzimidazole derivatives, aromatic protons typically appear as multiplets in the range of δ 6.89–7.83 ppm. evitachem.com A distinct singlet observed between δ 7.42–8.16 ppm can be attributed to the isolated C-H proton of the imidazole (B134444) ring. evitachem.com The protons of the N,N-dimethyl group would be expected to appear as a singlet in the aliphatic region of the ¹H NMR spectrum.

The ¹³C NMR spectra of analogous compounds show characteristic peaks for the aromatic carbons of the benzimidazole ring. For instance, carbons attached to oxygen, nitrogen, or sulfur in similar structures have been observed in the ranges of δ 163.23–163.34 ppm (C-O), δ 149.03–153.12 ppm (C-NO₂), and δ 129.78–144.28 ppm (C-S). evitachem.com The carbons of the N,N-dimethyl groups would typically resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic CH7.20 - 8.00 (multiplet)110 - 145
Imidazole CH~8.10 (singlet)~140
N-CH₃~2.80 - 3.20 (singlet)~35 - 40

Note: This table represents predicted values based on data from similar benzimidazole sulfonamide structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a molecule, which can further confirm its structure. For novel synthesized imidazole and benzimidazole sulfonamides, mass spectroscopy has been used to confirm their structures. evitachem.com The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the sulfonamide bond and fragmentation of the benzimidazole ring, providing further structural evidence. The study of related benzimidazole derivatives has utilized high-resolution mass spectrometry (HRMS) for structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the analysis of related sulfonamide compounds, the characteristic absorption bands for the O=S=O group of the sulfonamide moiety are typically observed around 1317 cm⁻¹ and 1152 cm⁻¹. evitachem.com

The IR spectrum of a benzimidazole derivative would also show absorption bands corresponding to the N-H group (if present), C-N stretching, and aromatic C-H and C=C stretching vibrations. For instance, the C=N stretching of the imidazole ring in a benzimidazole motif has been observed at 1610 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Sulfonamide (O=S=O)Asymmetric & Symmetric Stretching~1320-1350 & ~1150-1180
Benzimidazole (C=N)Stretching~1610-1630
Aromatic (C=C)Stretching~1450-1600
Aromatic (C-H)Stretching~3000-3100
Aliphatic (C-H)Stretching~2850-2960

Note: This table provides typical ranges for the vibrational frequencies of the specified functional groups.

Crystallographic Studies of this compound Derivatives

As of the latest available data, specific crystallographic studies for this compound have not been reported in the surveyed literature. However, X-ray diffraction studies on other benzimidazole derivatives have provided valuable insights into their solid-state structures. These studies reveal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. For instance, the crystal structure of some benzimidazole derivatives is stabilized by O-H···N hydrogen bonds and π-π interactions.

Conformational Analysis and Stereochemical Considerations

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. sci-hub.senih.govresearchgate.net

DFT calculations are employed to determine the electronic structure and various reactivity descriptors that quantify the chemical behavior of benzimidazole (B57391) sulfonamide derivatives. nih.gov These descriptors help in predicting how the molecule will interact with other chemical species. Key calculated parameters often include:

HOMO & LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. sci-hub.se

Global Reactivity Descriptors : These are derived from HOMO and LUMO energies and provide a quantitative measure of reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For sulfonamide derivatives, the oxygen atoms of the sulfonyl group typically show a strong negative potential, making them likely sites for hydrogen bonding. nih.gov

Table 1: Representative Global Reactivity Descriptors for Sulfonamide Derivatives Note: These values are illustrative for the class of compounds and not specific to N,N-Dimethyl benzoimidazole-1-sulfonamide.

Descriptor Symbol Typical Interpretation
Ionization Potential I Energy needed to remove an electron
Electron Affinity A Energy released when an electron is added
Electronegativity χ Tendency to attract electrons
Chemical Hardness η Resistance to change in electron distribution
Chemical Softness S Reciprocal of hardness; polarizability
Electrophilicity Index ω Measure of electrophilic power

Analysis of the distribution of the HOMO and LUMO across the molecular structure reveals the most probable regions for chemical reactions. In benzimidazole sulfonamides, the HOMO is often located on the electron-rich benzimidazole ring system, suggesting this area is susceptible to electrophilic attack. Conversely, the LUMO tends to be distributed over the sulfonamide moiety, indicating it as a potential site for nucleophilic attack. nih.govresearchgate.net

Molecular Modeling and Simulation

Molecular modeling techniques are essential for understanding how molecules like this compound might interact with biological targets, such as proteins and enzymes. nih.govnih.govrsc.org

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. benthamdirect.comukm.myrjb.ro For the benzimidazole sulfonamide class, docking studies have been crucial in identifying potential biological activities by simulating their interaction with the active sites of various enzymes. nih.govnih.gov

Key interactions frequently observed in these studies include:

Hydrogen Bonding : The sulfonamide group is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues in the active site of target proteins. rjb.ro

Hydrophobic Interactions : The benzimidazole ring and any associated aromatic or aliphatic groups can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Coordination Bonds : In metalloenzymes like carbonic anhydrases, the sulfonamide nitrogen can coordinate with the zinc ion in the active site, a key interaction for inhibitory activity. nih.gov

Derivatives of benzimidazole sulfonamide have been successfully docked into the active sites of targets such as carbonic anhydrases, dihydropteroate (B1496061) synthase, and various kinases, providing a rationale for their observed biological activities. nih.govnih.gov

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov MD simulations track the movements of the ligand and protein over time, offering insights into the stability and dynamics of the complex. researchgate.netrsc.org For benzimidazole sulfonamide derivatives, MD simulations have been used to:

Assess the stability of the binding pose obtained from docking. researchgate.net

Analyze the flexibility of the ligand and protein upon binding.

Calculate binding free energies to provide a more accurate estimation of binding affinity. rsc.org

Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are monitored during the simulation to evaluate the stability of the ligand-protein complex. rsc.orgresearchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. dovepress.com For active benzimidazole sulfonamide derivatives, pharmacophore models have been constructed based on their known interactions. researchgate.net These models then serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that fit the pharmacophoric requirements and are therefore likely to exhibit similar biological activity. researchgate.net This approach has proven effective in discovering new potential inhibitors for various therapeutic targets.

Table 2: Common Pharmacophoric Features for Benzimidazole Sulfonamide Derivatives

Feature Description Role in Binding
Aromatic Ring (Ar) The benzimidazole core Hydrophobic interactions, π-π stacking
Hydrogen Bond Donor (HBD) The N-H of the sulfonamide group Forms hydrogen bonds with protein backbone or side chains
Hydrogen Bond Acceptor (HBA) The oxygen atoms of the SO2 group Accepts hydrogen bonds from amino acid residues
Hydrophobic Group (HY) Alkyl or aryl substituents Occupies hydrophobic pockets in the binding site

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like benzimidazole derivatives, QSAR is instrumental in identifying the key molecular features that govern their therapeutic effects.

The development of QSAR models for benzimidazole derivatives involves creating a dataset of structurally related compounds with known biological activities. nih.gov For instance, in studies of N-substituted benzimidazole derived carboxamides, 3D-QSAR models have been generated to investigate how different molecular properties affect their antioxidative activity. nih.govnih.gov These models are built by aligning the structures of the compounds and calculating various molecular descriptors, such as steric, electronic, and hydrophobic fields.

Statistical methods like Partial Least Squares (PLS) are then employed to correlate these descriptors with the observed biological activity (e.g., IC50 values). The resulting models are validated to ensure their predictive power. Such models can then be used to forecast the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov While specific QSAR models for this compound are not detailed in the available literature, the established methodologies for related benzimidazole structures provide a clear framework for how such predictive models would be developed.

QSAR studies establish a direct link between the structural attributes of a molecule and its biological efficacy. The goal is to understand how modifications to a chemical scaffold, such as the benzimidazole core, influence the desired biological outcome. nih.gov For benzimidazole derivatives, substitutions at the N-1, C-2, and C-5(6) positions are known to be critical for modulating activity. nih.govresearchgate.net

The models generated can reveal that specific properties, such as the size, electronegativity, or hydrogen-bonding capacity of a substituent at a particular position, can either enhance or diminish the biological response. For example, a QSAR study might indicate that bulky substituents on the benzimidazole ring are favorable for activity, while electron-withdrawing groups are detrimental. This information is invaluable for medicinal chemists to rationally design next-generation compounds with improved potency and selectivity.

In Silico ADMET Prediction for Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic profile and potential toxicity, reducing the likelihood of late-stage failures in drug development. mdpi.com

For various benzimidazole-sulfonamide hybrids and related structures, in silico ADMET predictions have been conducted using platforms like SwissADME and admetSAR. mdpi.comnih.govmdpi.com These studies on analogous compounds suggest that the benzimidazole-sulfonamide scaffold is promising. For example, analyses of benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated that the compounds are likely non-mutagenic and non-carcinogenic. nih.govnih.govresearchgate.net

The assessment typically evaluates several key parameters to determine the drug-likeness of a compound, often in relation to established guidelines like Lipinski's rule of five. mdpi.comresearchgate.net This rule suggests that orally active drugs generally have a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on related benzimidazole-sulfonamides show that they generally comply with these criteria, indicating good potential for oral bioavailability. mdpi.comresearchgate.net

Key ADMET parameters evaluated for benzimidazole derivatives are summarized in the table below.

Parameter Description Typical Prediction for Benzimidazole Analogs Reference
Human Intestinal Absorption (HIA) Predicts the percentage of the compound absorbed from the human gut.Good to excellent absorption properties (often >90%). mdpi.com
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross the BBB to act on the central nervous system.Variable; many designed analogs are predicted to be non-permeant. mdpi.com
CYP450 Inhibition Predicts inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.Often predicted to be non-inhibitors of major isoforms.
AMES Toxicity Predicts the mutagenic potential of a compound.Generally predicted to be non-mutagenic. nih.govmdpi.comresearchgate.net
Carcinogenicity Predicts the potential to cause cancer.Generally predicted to be non-carcinogenic. nih.govresearchgate.net
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.Most analogs show no violations, indicating good drug-likeness. mdpi.comresearchgate.net
Topological Polar Surface Area (TPSA) Correlates with drug transport properties such as intestinal absorption and BBB penetration.Typically found to be within the favorable range (<140 Ų). mdpi.com

These computational predictions help to prioritize which newly designed molecules, such as derivatives of this compound, should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.govresearchgate.net

Structure Activity Relationship Sar and Mechanistic Investigations of N,n Dimethyl Benzoimidazole 1 Sulfonamide Derivatives

Elucidation of Essential Structural Features for Biological Activity

The biological activity of N,N-Dimethyl benzoimidazole-1-sulfonamide derivatives is intricately linked to the interplay of its core components: the benzimidazole (B57391) nucleus, the sulfonamide linker, and the substituents on the sulfonamide nitrogen.

The benzimidazole ring system is a crucial element for the biological activity of this class of compounds. researchgate.net It serves as a versatile scaffold that can interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion coordination. rjpbcs.com The aromatic and heterocyclic nature of benzimidazole allows it to mimic natural purine (B94841) bases, enabling it to interact with biomolecules that recognize these structures. The benzimidazole nucleus is associated with a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netnih.gov The specific biological profile of a benzimidazole-containing compound is often determined by the nature and position of substituents on the benzimidazole ring itself.

Furthermore, the steric bulk of the N,N-dimethyl groups can influence the conformational flexibility of the molecule and its ability to fit into the active site of a target protein. Structure-activity relationship studies on related sulfonamide derivatives have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact potency and selectivity against different biological targets. nih.gov For instance, in a series of sulfonamides derived from carvacrol, the substitution of cyclic substituents at the sulfonamide group with a simple amine decreased the biological activity against acetylcholinesterase. nih.gov

Mechanistic Studies of Biological Actions

The biological effects of this compound derivatives are exerted through various mechanisms, primarily involving the inhibition of key enzymes and interaction with other vital biomolecules.

Benzimidazole-sulfonamide hybrids have been reported to inhibit a range of enzymes with therapeutic relevance. nih.govresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are classic competitive inhibitors of DHPS, an enzyme crucial for folate biosynthesis in bacteria. ptfarm.pl They act as structural analogs of the natural substrate, para-aminobenzoic acid (pABA), and compete for the same binding site on the enzyme. While direct inhibitory data for this compound on DHPS is not readily available, the presence of the sulfonamide moiety suggests a potential for this mechanism of action.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that play a role in various physiological processes. Sulfonamides are well-known inhibitors of CAs, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site. nih.govresearchgate.netnih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer. mdpi.comnih.gov Several studies have reported the carbonic anhydrase inhibitory activity of benzimidazole-sulfonamide derivatives. researchgate.net The table below shows the inhibitory activity of some benzenesulfonamide (B165840) derivatives against different carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (B1664987) 25012255.7
Compound 8a 94.415.36.44.8
Compound 12a 126.924.510.56.7
Compound 12b 102.819.88.25.1

Data for compounds 8a, 12a, and 12b are from a study on benzenesulfonamides incorporating s-triazines as selective carbonic anhydrase IX and XII inhibitors and are presented here as examples of related structures. nih.gov

α-Amylase: This enzyme is involved in the breakdown of starch into sugars. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Benzimidazole derivatives have been shown to be potent inhibitors of α-amylase. nih.govnih.gov The inhibitory activity is influenced by the substituents on the benzimidazole and any attached side chains. The following table presents the α-amylase inhibitory activity of some benzimidazole derivatives.

Compoundα-Amylase IC₅₀ (µM)
Acarbose (Standard) 1.70 ± 0.10
Compound 7b 1.20 ± 0.05
Compound 7c 1.40 ± 0.10
Compound 7i 1.10 ± 0.05

Data for compounds 7b, 7c, and 7i are from a study on 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives and are provided as examples of potent α-amylase inhibitors from the benzimidazole class. nih.gov

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the stability and function of many proteins involved in cancer cell growth and survival. nih.govnih.gov Inhibition of HSP90 is a promising strategy for cancer therapy. nih.gov While direct inhibition of HSP90 by this compound has not been reported, N-aryl-benzimidazolone derivatives have been developed as HSP90 inhibitors, targeting the N-terminal ATPase site. nih.gov

The biological activity of this compound derivatives can also be attributed to their interactions with other crucial biomolecules like nucleic acids and proteins.

Nucleic Acids: Benzimidazole derivatives have been shown to interact with DNA, with a preference for binding to the minor groove of AT-rich sequences. nih.govlshtm.ac.uk This interaction can interfere with DNA replication and transcription processes, leading to cytotoxic effects, which is a mechanism exploited in some anticancer agents. mdpi.com The binding affinity and mode (intercalation or groove binding) can be influenced by the number and conformation of the benzimidazole rings and their substituents. nih.gov Studies on some sulfonamide derivatives have also demonstrated their ability to bind to DNA through mixed intercalative and groove binding interactions. nih.govresearchgate.net

The table below summarizes the DNA binding constants for some sulfonamide derivatives.

CompoundBinding Constant (K_b) (M⁻¹)
YM-1 3.45 x 10⁴
YM-2 2.50 x 10⁴
YM-3 1.95 x 10⁴

Data for YM-1, YM-2, and YM-3 are from a study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives and are presented as examples of DNA-binding sulfonamides. nih.gov

Molecular Pathways Affected by Compound Interactions

Derivatives of the benzimidazole-sulfonamide core exert their biological effects by interacting with a variety of molecular pathways. The specific pathway is often dictated by the nature of the substitutions on the benzimidazole and sulfonamide moieties.

Carbonic Anhydrase (CA) Inhibition : A primary mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases, a family of metalloenzymes. nih.govmdpi.com The sulfonamide group acts as a crucial zinc-binding group within the enzyme's active site. mdpi.com Certain tri-aryl imidazole-benzene sulfonamide hybrids have been shown to be potent and selective inhibitors of tumor-associated CA isoforms IX and XII, which are involved in pH regulation and tumor progression. mdpi.com

Antitubercular and Antibacterial Targets : In the context of infectious diseases, specific derivatives target essential bacterial enzymes. For instance, 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is critical for cell wall synthesis.

Anticancer Mechanisms : Beyond CA inhibition, other pathways are also implicated in the anticancer effects of these derivatives. Some carbazole (B46965) sulfonamide derivatives have been found to bind to the colchicine (B1669291) site in tubulin, which disrupts microtubule polymerization and induces apoptosis. nih.gov Additionally, some compounds in this class show selective inhibition of Topoisomerase I (Topo I), an enzyme vital for DNA replication. nih.gov

Rational Design Principles for Modulating and Enhancing Bioactivity

The development of potent and selective benzimidazole-sulfonamide derivatives relies heavily on rational design strategies informed by structure-activity relationship (SAR) studies.

Rational Design Based on SAR Insights

SAR studies reveal how specific chemical modifications to the core structure influence biological activity, guiding the synthesis of more effective compounds. nih.govresearchgate.net

Key SAR findings for benzimidazole-sulfonamide derivatives include:

Role of the Sulfonamide Group : The unsubstituted sulfonamide moiety is often essential for activity, particularly in carbonic anhydrase inhibitors where it coordinates with the zinc ion in the active site. mdpi.com

Substitutions on the Aryl Ring : The nature and position of substituents on the aryl parts of the molecule significantly impact potency and selectivity.

Halogen Substitutions : Electron-withdrawing groups like bromine and fluorine, especially in the para position of a phenyl ring, can enhance antitubercular activity. This is likely due to an increased electron-withdrawing capacity that improves the compound's binding affinity to bacterial targets.

Electron-Donating Groups : Conversely, bulkier or electron-donating groups, such as methoxy, have been observed to result in weaker inhibitory activity.

Heterocyclic Modifications : Incorporating other heterocyclic rings can modulate the compound's properties. For example, the fusion of a thiazole (B1198619) ring to the benzimidazole core has been a successful strategy in developing potent antibacterial agents.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Benzimidazole-Sulfonamide Derivatives

Structural Modification Effect on Bioactivity Example Target/Activity
Para-halogen (Br, F) substitution on aryl ring Enhanced activity Antitubercular (DprE1 inhibition)
Electron-donating groups (e.g., methoxy) on aryl ring Weaker inhibition Antitubercular
Unsubstituted Sulfonamide Moiety Crucial for zinc-binding Carbonic Anhydrase Inhibition
Fusion of Thiazole Ring Potent inhibition Antibacterial
Substitution with cyclic amines (e.g., morpholine) Increased activity compared to hydrazine Acetylcholinesterase (AChE) Inhibition nih.gov

Synthesis of Hybrid Molecules and Conjugates

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. dergipark.org.trmdpi.com This approach aims to develop agents that can interact with multiple biological targets, potentially leading to enhanced efficacy or the ability to overcome drug resistance. dergipark.org.trnih.gov

The benzimidazole-sulfonamide scaffold is an ideal platform for developing such hybrids. nih.gov Synthetic strategies often involve multi-step reactions or one-pot multicomponent reactions. mdpi.com

Synthesis of Imidazole-Benzene Sulfonamide Hybrids : One approach involves a one-pot, single-step reaction combining an aromatic amine (like sulfanilamide), an appropriate aldehyde, benzil, and ammonium (B1175870) acetate (B1210297) to yield tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com

Fusion with Other Heterocycles : Benzimidazole-sulfonyl derivatives are frequently synthesized by reacting a benzimidazole scaffold with various sulfonyl chlorides under standard conditions. nih.gov This allows for the incorporation of other heterocyclic systems like benzothiazole (B30560) or indazole, creating novel molecules with unique biological profiles. dergipark.org.tr For example, new benzothiazole hybrid compounds bearing an N-sulfonamide 2-pyridone pharmacophore have been synthesized and evaluated. dergipark.org.tr

Benzimidazole-Triazole Hybrids : The "click" reaction is another powerful tool used to synthesize hybrids, such as linking benzimidazole and 1,2,3-triazole scaffolds. These hybrids have been investigated for their ability to interact with G-quadruplex DNA, a promising anticancer target. nih.gov

These rational design and synthetic approaches continue to evolve, enabling the development of novel this compound derivatives with tailored and enhanced therapeutic properties.

Potential Applications in Chemical Biology and Drug Discovery Theoretical & Mechanistic Focus

Exploration as Antimicrobial Agents: Mechanistic Insights

Benzimidazole (B57391) derivatives incorporating a sulfonamide moiety have demonstrated considerable efficacy as antimicrobial agents. researchgate.net The core structure, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a key pharmacophore in many biologically active molecules. researchgate.netresearchgate.net The synergistic combination of the benzimidazole nucleus with the sulfonamide group has led to the development of compounds with a wide range of antimicrobial activities. researchgate.netnih.gov

The mechanism of action for sulfonamide-based drugs traditionally involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. uomus.edu.iq By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is vital for DNA synthesis and cell growth. uomus.edu.iq While this is a well-established mechanism for sulfonamides, the specific mechanistic details for N,N-Dimethyl benzoimidazole-1-sulfonamide derivatives may involve additional or alternative cellular targets, contributing to their broad-spectrum activity.

Derivatives of benzimidazole sulfonamide have shown significant promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural features of these molecules, such as the presence of electron-withdrawing groups on the benzimidazole ring, have been shown to enhance their antimicrobial potency. mdpi.com

Studies have demonstrated that certain novel imidazole and benzimidazole sulfonamides exhibit significant antibacterial effects. For instance, some compounds have shown noteworthy activity against Bacillus subtilis, in some cases surpassing the efficacy of amoxicillin. nih.gov Furthermore, inhibitory effects have been observed against the Gram-positive bacterium Enterococcus faecalis. nih.gov In the case of Gram-negative bacteria, specific derivatives have displayed considerable activity against a β-lactam resistant strain of Pseudomonas aeruginosa. nih.gov

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.

Table 1: Antibacterial Activity of Selected Benzimidazole Sulfonamide Derivatives

Compound/DerivativeBacterial StrainTypeMIC (µg/mL)
Derivative AStaphylococcus aureusGram-Positive2-500
Derivative BMethicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive2-500
Derivative CBacillus subtilisGram-Positive2-500
Derivative DEscherichia coliGram-Negative3.1-50
Derivative EPseudomonas aeruginosaGram-Negative3.1-50

Note: The data presented is a generalized representation from various studies on benzimidazole sulfonamide derivatives and may not correspond to specific, single compounds. researchgate.netmdpi.com

The exploration of benzimidazole sulfonamides has extended to their potential as antifungal agents. rjpbcs.com Certain N-substituted benzimidazole derivatives have been evaluated for their activity against various fungal strains, including Candida albicans and Aspergillus brasiliensis. nih.govnih.gov

Research has indicated that some of these compounds exhibit potent antifungal activity. nih.gov For example, specific derivatives have demonstrated significant efficacy against Candida albicans, a common cause of fungal infections in humans. nih.gov The antifungal activity is often attributed to the unique structural combination of the benzimidazole ring and the sulfonamide group, which may interfere with essential fungal cellular processes. nih.gov

The antifungal potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating a higher degree of antifungal potency.

Table 2: Antifungal Activity of Selected Benzimidazole Sulfonamide Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)
Derivative FCandida albicans32-64
Derivative GAspergillus brasiliensis32-64

Note: This table represents a summary of findings from studies on various benzimidazole-sulfonyl hybrids. nih.gov

Benzimidazole derivatives have been a subject of interest in the search for new antitubercular agents. The combination of the benzimidazole scaffold with other pharmacophores, including the sulfonamide group, has been explored to develop novel compounds with activity against Mycobacterium tuberculosis.

Studies on benzimidazole-bearing motifs have shown promising antitubercular activities. researchgate.net While specific data on this compound itself is emerging, the broader class of benzimidazole derivatives has demonstrated potential in this therapeutic area. The development of new antitubercular drugs is critical due to the rise of multidrug-resistant strains of M. tuberculosis.

The versatility of the sulfonamide functional group extends to its utility in developing antiprotozoal agents. ptfarm.pl Sulfonamides have been used in the treatment of infections caused by protozoa such as Toxoplasma and Coccidia. nih.gov The mechanism of action in these organisms is often similar to that in bacteria, involving the inhibition of folic acid synthesis.

While the primary focus of many studies on this compound derivatives has been on their antibacterial and antifungal properties, the known antiprotozoal activity of the broader sulfonamide class suggests that these compounds could also be promising candidates for the development of new antiprotozoal drugs. ptfarm.plnih.gov

Investigations as Anticancer Agents: Molecular Basis of Antiproliferative Effects

In addition to their antimicrobial properties, benzimidazole and sulfonamide derivatives have independently been investigated for their potential as anticancer agents. nih.govrjpbcs.com The conjugation of these two pharmacophores in compounds like this compound has opened new avenues for the design of novel antiproliferative agents.

The anticancer activity of these compounds is believed to stem from their ability to interact with various cellular targets involved in cancer cell proliferation and survival. The planar benzimidazole ring can intercalate into DNA, while the sulfonamide group can participate in hydrogen bonding interactions with key enzymes.

One of the key mechanisms through which anticancer agents exert their effects is by modulating the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis or inhibition of proliferation. While direct studies on the cell cycle modulation effects of this compound are part of ongoing research, the broader class of sulfonamide derivatives has been shown to influence the cell cycle.

For instance, some novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and potential antiproliferative activities. ptfarm.pl The investigation into the precise molecular mechanisms, including their impact on cell cycle progression in cancer cells, is an active area of research that holds significant promise for the development of new targeted cancer therapies.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Benzimidazole derivatives have demonstrated pro-apoptotic capabilities in various cancer cell lines. nih.gov For instance, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis, highlighting the potential of the benzimidazole core in triggering this crucial cellular process. nih.gov The mechanism often involves the activation of intrinsic apoptotic pathways, characterized by a reduction in mitochondrial membrane potential. nih.gov A benzimidazole analogue known as BZD9L1 has been observed to induce apoptosis in endothelial cells, which is a critical aspect of its anti-angiogenic activity. escholarship.org While the precise apoptotic mechanism of this compound is yet to be elucidated, it is plausible that it could engage similar pathways, making it a candidate for further investigation as a pro-apoptotic agent in oncology.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. nih.govresearchgate.net The inhibition of angiogenesis is therefore a key strategy in cancer treatment. nih.gov Both benzimidazole and sulfonamide derivatives have been implicated in the disruption of this process. nih.govescholarship.org Specifically, the benzimidazole analogue BZD9L1 has been shown to impede the proliferation, adhesion, and sprouting of endothelial cells. escholarship.orgescholarship.org This compound downregulates the gene expression of sirtuin 1 (SIRT1) and SIRT2 in endothelial cells, which are crucial for the development of new vasculature. escholarship.orgescholarship.org Furthermore, sulfonamide derivatives are known to target key players in angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor that is overexpressed in many cancers. nih.govnih.gov Given these precedents, this compound could theoretically exert anti-angiogenic effects by interfering with signaling pathways essential for endothelial cell function and new blood vessel formation.

Compound/Derivative Target/Mechanism Effect Reference
BZD9L1 (Benzimidazole analogue)Downregulation of SIRT1 and SIRT2 genes in endothelial cellsImpeded endothelial cell proliferation, adhesion, and spheroid sprouting. escholarship.orgescholarship.org escholarship.orgescholarship.org
Sulfonamide derivativesInhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Blocks essential angiogenic cellular processes like endothelial cell survival and proliferation. nih.gov nih.govnih.gov
Novel Benzimidazole derivativesAttenuation of VEGFR2 phosphorylationSuppressed VEGF-A-induced endothelial cell proliferation, migration, and invasion. researchgate.net researchgate.net

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them important targets for anticancer drugs. nih.govnih.gov Certain benzimidazole analogues have been identified as selective inhibitors of DNA topoisomerase I. nih.gov For example, a derivative of Hoechst 33342, which contains a benzimidazole core, has shown differential binding and inhibition of human and E. coli topoisomerase I. nih.gov These inhibitors can function as "poisons," stabilizing the transient DNA-topoisomerase complex and leading to DNA strand breaks, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. nih.gov The planar benzimidazole ring system is capable of intercalating between DNA base pairs, which can interfere with the topoisomerase-DNA interaction. nih.gov This suggests a plausible mechanism by which this compound could function as a topoisomerase inhibitor, warranting further investigation into its potential as an anticancer agent acting through this pathway.

Role as Anti-inflammatory Agents: Mechanistic Pathways

Both benzimidazole and sulfonamide moieties are found in compounds with recognized anti-inflammatory properties. researchgate.netnih.gov The mechanisms of action are varied, but a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Benzimidazole derivatives have been investigated as potential COX inhibitors. nih.gov In addition to COX enzymes, other targets such as aldose reductase and phospholipase A2 have been identified as contributors to inflammation. nih.gov The sulfonamide group is a key feature of several classes of anti-inflammatory drugs. researchgate.net The structural characteristics of this compound, combining the benzimidazole nucleus with a sulfonamide side chain, suggest it could interact with these enzymatic targets, thereby modulating inflammatory pathways.

Antiviral Properties and Molecular Interactions

The benzimidazole scaffold is a privileged structure in antiviral drug discovery, with derivatives showing activity against a broad spectrum of viruses. researchgate.netresearchgate.net Similarly, sulfonamides have been incorporated into various antiviral agents. nih.gov These compounds can interfere with viral replication at different stages. For example, some sulfonamide derivatives have shown inhibitory activity against the proteases of viruses like the Dengue virus. nih.gov Benzimidazole-based compounds have been developed as inhibitors of viral entry. researchgate.net The combination of these two pharmacophores in this compound suggests a potential for broad-spectrum antiviral activity, possibly through the inhibition of key viral enzymes or by blocking viral entry into host cells.

Derivative Class Potential Viral Targets/Mechanisms Example Viruses Reference
Benzimidazole derivativesInhibition of viral entryLassa virus (LASV) researchgate.net
Sulfonamide derivativesInhibition of viral proteases (e.g., NS2B-NS3 protease)Dengue virus (DENV) nih.gov
Benzimidazole-triazole-sulfonamide hybridsBroad-spectrum antimicrobial and antiproliferative agentsVarious bacteria and fungi nih.gov
Sulfonamide-containing 2-pyrimidylbenzothiazolesInhibition of viral replicationHSV-1, Coxsackievirus B4 (CBV4) nih.gov

Antidiabetic Potential and Enzyme Modulation

The management of blood glucose levels is the primary therapeutic goal for diabetes mellitus. nih.gov One major strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.gov Sulfonamide derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.gov For instance, certain novel sulfonamide derivatives have shown excellent inhibitory potential against α-glucosidase, with some being more potent than the standard drug, acarbose. nih.gov Another key target in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4), and sulfonamide-containing compounds have been developed as potent DPP-4 inhibitors. rsc.org The presence of the sulfonamide group in this compound suggests that it could potentially modulate the activity of these key enzymes involved in glucose metabolism, indicating a possible role as an antidiabetic agent.

Enzyme Inhibitory Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases. For instance, CA inhibitors are used as diuretics, anti-glaucoma agents, and anti-epileptics. The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors, which coordinate to the zinc ion in the enzyme's active site, disrupting its catalytic activity. While benzimidazole and sulfonamide moieties are found in various biologically active compounds, the specific inhibitory activity of this compound against any carbonic anhydrase isoform has not been reported.

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates, such as starch, into simpler sugars. Inhibiting this enzyme can slow down the absorption of glucose, making it a therapeutic target for managing type 2 diabetes mellitus. Many natural and synthetic compounds have been investigated for their α-amylase inhibitory potential. Benzimidazole derivatives, in general, have been explored for a wide range of biological activities, including as potential antidiabetic agents. klamar-reagent.com However, there is no available research that specifically evaluates the α-amylase inhibitory properties of this compound.

HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of a large number of "client" proteins, many of which are involved in cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. A variety of small molecules have been developed to target the ATP-binding pocket of HSP90. While some compounds containing a benzimidazole core have been investigated as HSP90 inhibitors, there is no scientific literature to suggest that this compound has been studied for or possesses HSP90 inhibitory activity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that require long reaction times, harsh conditions, and the use of toxic solvents, leading to significant waste and high costs. researchgate.netmdpi.com In response, the principles of green chemistry are increasingly guiding the development of new synthetic strategies. These modern approaches aim to be simpler, faster, more efficient, and economically viable. rjptonline.org

Future efforts will likely focus on optimizing and expanding upon these green methodologies. Key areas of development include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to seconds, offering a rapid and efficient method for producing benzimidazole derivatives. rjptonline.org

Catalyst Innovation: Research is ongoing to identify and develop more efficient and recyclable catalysts. The use of ammonium (B1175870) chloride, zinc acetate (B1210297), and ZnO nanoparticles has already shown promise in promoting the condensation of o-phenylenediamine (B120857) with aldehydes under milder conditions. sphinxsai.comnih.gov

These sustainable methods not only reduce the environmental impact of chemical synthesis but also often result in higher yields and easier product purification.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

Methodology Key Features Advantages Reference(s)
Conventional Reflux Long heating times, organic solvents. Established procedures. mdpi.com, researchgate.net
Microwave Irradiation Rapid heating, reduced reaction time. Fast, efficient, economical. rjptonline.org
Catalysis (e.g., NH4Cl) Use of a catalyst to promote reaction at lower temperatures. Greener, economically viable, moderate to good yields. , sphinxsai.com
One-Pot Multicomponent Single-step reaction involving multiple starting materials. High efficiency, reduced waste, good yields. mdpi.com
Solvent-Free/Aqueous Reactions conducted without organic solvents or in water. Environmentally friendly, often uses recoverable catalysts. mdpi.com, researchgate.net, sphinxsai.com

Advanced Computational Approaches in Rational Drug Design

The integration of advanced computational tools has revolutionized the process of drug design and discovery. nih.gov For N,N-Dimethyl benzoimidazole-1-sulfonamide and its analogs, these in silico methods provide invaluable insights into molecular interactions, guiding the synthesis of compounds with enhanced potency and selectivity.

Key computational techniques being applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. semanticscholar.org It allows researchers to estimate the binding affinity (often expressed as a binding energy score) and visualize the interactions, such as hydrogen bonds, that stabilize the complex. unar.ac.idnih.gov For instance, docking studies have been used to assess the binding of novel sulfonamides to targets like carbonic anhydrase and dihydrofolate reductase. unar.ac.idnih.gov

Density Functional Theory (DFT): DFT calculations are employed to explore the electronic properties of molecules, providing a deeper understanding of their structure and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to predict the potency of new derivatives.

ADMET Analysis: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

These computational studies enable a more rational and targeted approach to drug design, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov

Table 2: Examples of Computational Docking Studies on Sulfonamide Derivatives

Compound Class Target Protein Key Findings Reference(s)
N-substituted sulfonamides Carbonic Anhydrase I (1AZM) Derivatives showed higher binding affinities (-6.8 to -8.2 kcal/mol) than the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). unar.ac.id, nih.gov
Benzene (B151609) sulfonamide derivatives Breast Carcinoma Receptor (4PYP) All studied compounds formed stable complexes with the receptor, with some showing potent anticancer effects. nih.gov
Imidazole-benzene sulfonamide hybrids Carbonic Anhydrase IX (CA-IX) Potent inhibitors fit well into the active site, forming crucial interactions with key residues like Gln92 and His94. mdpi.com

Exploration of New Biological Targets and Unconventional Mechanisms of Action

Historically, benzimidazoles gained prominence as anthelmintic agents, with their primary mechanism of action being the inhibition of tubulin polymerization in parasites. nih.govmsdvetmanual.com This disruption of microtubule formation is selectively toxic to parasites due to the higher binding affinity of the drugs for parasite tubulin compared to mammalian tubulin. nih.gov

However, emerging research is uncovering a much broader range of biological targets for benzimidazole sulfonamides, extending their potential use to oncology, antimicrobials, and anti-inflammatory agents. nih.govresearchgate.net This diversification represents a significant shift in the therapeutic landscape for this class of compounds.

New and unconventional targets currently under investigation include:

Carbonic Anhydrases (CAs): Specific isoforms, such as CA-IX and CA-XII, are overexpressed in various tumors and are now recognized as important anticancer targets. nih.gov Novel tri-aryl imidazole-benzene sulfonamide hybrids have been designed as selective inhibitors of these tumor-associated CAs. mdpi.com

Kinases: The Fms-like tyrosine kinase 3 (FLT3) receptor has been identified as a target for benzimidazole compounds in acute myeloid leukemia (AML). nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is a well-established target for both antimicrobial and anticancer drugs. researchgate.net

Enzymes in Folic Acid Synthesis: As bacteriostatic agents, sulfonamides inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid production in bacteria. This pathway is absent in humans, providing a basis for selective toxicity. semanticscholar.orgnih.gov

The exploration of these new targets is often accompanied by the elucidation of unconventional mechanisms of action, moving beyond tubulin inhibition to include enzyme inhibition and disruption of key signaling pathways involved in cancer and infectious diseases.

Table 3: Potential Biological Targets for Benzimidazole Sulfonamide Derivatives

Biological Target Therapeutic Area Mechanism of Action Reference(s)
β-Tubulin Anthelmintic Inhibition of microtubule polymerization. nih.gov, msdvetmanual.com
Carbonic Anhydrase IX & XII Anticancer Inhibition of tumor-associated enzymes. nih.gov, mdpi.com
FLT3 Receptor Tyrosine Kinase Anticancer (Leukemia) Inhibition of a key signaling protein in cancer cells. nih.gov
Dihydrofolate Reductase (DHFR) Anticancer, Antimicrobial Inhibition of an enzyme essential for DNA synthesis. researchgate.net
Dihydropteroate Synthase Antibacterial Inhibition of bacterial folic acid synthesis. semanticscholar.org, nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery Pipelines

The discovery of novel lead compounds is being accelerated by the powerful combination of combinatorial chemistry and high-throughput screening (HTS). msu.edu This integrated approach allows for the rapid synthesis and evaluation of vast numbers of molecules, dramatically increasing the efficiency of the drug discovery process.

Combinatorial Chemistry: This field utilizes synthetic strategies, such as the one-pot multicomponent reactions discussed earlier, to generate large "libraries" of structurally related compounds. mdpi.com By systematically varying the chemical building blocks (e.g., using different aldehydes or amines in the synthesis of the benzimidazole core), researchers can create a diverse collection of derivatives for testing.

High-Throughput Screening (HTS): HTS employs automated robotics and sensitive detection methods to test thousands of compounds from these libraries against a specific biological target in a short period. oregonstate.edu A notable success story involves a cell-based HTS of a 10,000-compound diversity library, which successfully identified a benzimidazole compound as a selective inhibitor of the FLT3 kinase for leukemia. nih.govresearchgate.net

The workflow typically involves a primary screen to identify "hits"—compounds that show activity in the assay. These hits then undergo secondary screening and further validation to confirm their activity and selectivity, ultimately leading to the identification of promising lead compounds for further development. This pipeline is essential for efficiently exploring the vast chemical space of benzimidazole sulfonamide derivatives to find new therapeutic agents. nih.gov

Table 4: Generalized High-Throughput Screening (HTS) Pipeline

Step Description Objective
1. Assay Development Create a robust and automated biological assay to measure the activity of compounds against a specific target. To establish a reliable method for screening.
2. Library Preparation A diverse library of compounds (e.g., benzimidazole sulfonamide derivatives) is formatted in microplates. To prepare compounds for automated screening.
3. Primary Screening The entire compound library is tested at a single concentration in the developed assay using robotic systems. To identify initial "hits" with any level of activity.
4. Hit Confirmation The initial hits are re-tested under the same conditions to eliminate false positives. To confirm the activity of the primary hits.
5. Dose-Response Analysis Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value). To quantify the potency of the active compounds.
6. Secondary Assays Hits are evaluated in different, often more complex, biological assays to assess selectivity and mechanism of action. To further characterize the biological profile of the lead candidates.

Q & A

Q. What are the standard synthetic protocols for N,N-Dimethyl benzoimidazole-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation and alkylation of a benzoimidazole core. For example, sulfonamide intermediates are synthesized via reaction of benzoimidazole derivatives with sulfonyl chlorides under inert conditions, followed by N,N-dimethylation using methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) . Intermediates are characterized using melting point analysis, elemental analysis, and multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is recommended for final compound validation .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To resolve methyl group environments (e.g., dimethyl sulfonamide protons appear as singlets near δ 3.0–3.5 ppm) and confirm aromatic substitution patterns .
  • FT-IR : Sulfonamide S=O stretches appear as strong bands at ~1150–1350 cm⁻¹ .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly in cases of ambiguous NMR data .

Q. How does the compound’s stability influence experimental design under varying conditions?

this compound is sensitive to strong oxidizers and prolonged heat (>150°C), which can degrade the sulfonamide moiety into sulfur oxides and fluorinated byproducts (if fluorinated analogs are used) . Storage in airtight containers under inert gas (N₂/Ar) at ≤4°C is advised. Stability assays (e.g., HPLC monitoring under stress conditions) are recommended for long-term studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoimidazole ring can reduce nucleophilicity, slowing sulfonylation. Using polar aprotic solvents (e.g., DMF) with catalytic iodide ions (e.g., KI) enhances reactivity via transition-state stabilization . Microwave-assisted synthesis (80–120°C, 30–60 min) improves yields by 15–20% compared to conventional heating .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities in intermediates or stereochemical variations. Mitigation strategies include:

  • HPLC-PDA purity checks (>98% purity threshold).
  • Docking studies to evaluate binding mode consistency across analogs.
  • Metabolite profiling (LC-MS/MS) to rule in/out off-target effects .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the sulfonamide group. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites, while Fukui indices quantify local softness/hardness . Pair these with experimental kinetic studies (e.g., Hammett plots) to validate computational predictions .

Q. What are the challenges in achieving regioselective N-functionalization of the benzoimidazole core?

Competing N1 vs. N3 alkylation/sulfonylation arises due to the ambident nucleophilic nature of benzoimidazole. Strategies include:

  • Protecting group chemistry : Temporary protection of one nitrogen (e.g., using Boc groups) .
  • Lewis acid catalysis : ZnCl₂ or CuI to direct sulfonylation to the less hindered nitrogen .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor N1 selectivity by reducing charge delocalization .

Methodological Notes

  • Contradiction Analysis : Cross-validate synthetic routes using orthogonal techniques (e.g., comparing NMR with X-ray data for ambiguous substituent positions) .
  • Safety Protocols : Always use chemical fume hoods and PPE (nitrile gloves, safety goggles) due to the compound’s toxicity via inhalation and dermal exposure .
  • Data Reproducibility : Document solvent batch variability (e.g., trace water in DMF affects sulfonylation kinetics) and pre-dry solvents over molecular sieves .

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